1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one
Overview
Description
1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a 2,5-dimethylbenzylthio group attached to an imidazole ring, which is further connected to a propanone moiety.
Mechanism of Action
Target of Action
It is known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activities . They have shown a variety of properties and applications, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Mode of Action
It can be inferred from the properties of similar thiophene-based analogs that they interact with their targets to exert their effects . For instance, some thiophene-based drugs like suprofen and articaine are known to act as a nonsteroidal anti-inflammatory drug and a voltage-gated sodium channel blocker respectively .
Biochemical Pathways
Thiophene-based analogs are known to interact with various biochemical pathways due to their wide range of biological activities .
Result of Action
Based on the known biological activities of thiophene-based analogs, it can be inferred that this compound may have potential therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one can be achieved through a multi-step process involving the following key steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using a Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with an aldehyde and an amine under basic conditions.
Introduction of the 2,5-Dimethylbenzylthio Group: The 2,5-dimethylbenzylthio group can be introduced through a nucleophilic substitution reaction, where 2,5-dimethylbenzyl chloride reacts with the imidazole derivative in the presence of a base.
Attachment of the Propanone Moiety: The final step involves the reaction of the intermediate compound with propanone under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: It can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Industrial Applications: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-(2-((2,5-dimethylbenzyl)thio)-1H-imidazol-1-yl)ethan-1-one: Similar structure with an ethanone moiety instead of propanone.
1-(2-((2,5-dimethylbenzyl)thio)-1H-imidazol-1-yl)butan-1-one: Similar structure with a butanone moiety instead of propanone.
1-(2-((2,5-dimethylbenzyl)thio)-1H-imidazol-1-yl)pentan-1-one: Similar structure with a pentanone moiety instead of propanone.
Uniqueness
1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2,5-dimethylbenzylthio group and the propanone moiety enhances its reactivity and potential for diverse applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-4-14(18)17-8-7-16-15(17)19-10-13-9-11(2)5-6-12(13)3/h5-6,9H,4,7-8,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUUVBGXAUXDBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN=C1SCC2=C(C=CC(=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328546 | |
Record name | 1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601328546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49677221 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851804-23-4 | |
Record name | 1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601328546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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